5-cyclohexyl-4-{[(E)-(2,4,6-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide
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Overview
Description
5-cyclohexyl-4-{[(E)-(2,4,6-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide is a complex organic compound characterized by its unique structure, which includes a cyclohexyl group, a triazole ring, and a trimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclohexyl-4-{[(E)-(2,4,6-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Cyclohexyl Group: The cyclohexyl group is introduced via alkylation reactions using cyclohexyl halides.
Attachment of the Trimethoxyphenyl Group: The trimethoxyphenyl group is attached through a condensation reaction with trimethoxybenzaldehyde under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the triazole ring or the imine bond, resulting in the formation of amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-cyclohexyl-4-{[(E)-(2,4,6-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and the trimethoxyphenyl group play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 5-cyclohexyl-4-{[(E,2E)-3-(2-furyl)-2-propenylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide
- 5-cyclohexyl-4-{[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide
- 4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl hydrosulfide
Uniqueness
The uniqueness of 5-cyclohexyl-4-{[(E)-(2,4,6-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trimethoxyphenyl group, in particular, enhances its potential interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C18H24N4O3S |
---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
3-cyclohexyl-4-[(E)-(2,4,6-trimethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C18H24N4O3S/c1-23-13-9-15(24-2)14(16(10-13)25-3)11-19-22-17(20-21-18(22)26)12-7-5-4-6-8-12/h9-12H,4-8H2,1-3H3,(H,21,26)/b19-11+ |
InChI Key |
VAOGFLGTOVUTKC-YBFXNURJSA-N |
Isomeric SMILES |
COC1=CC(=C(C(=C1)OC)/C=N/N2C(=NNC2=S)C3CCCCC3)OC |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)C=NN2C(=NNC2=S)C3CCCCC3)OC |
solubility |
0.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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